TDRL-551
Description
Significance of Replication Protein A (RPA) in Genomic Integrity and DNA Metabolism
Replication Protein A (RPA) is the primary single-stranded DNA (ssDNA)-binding protein in eukaryotic cells. mdpi.comwikipedia.orgoup.comencyclopedia.pub It is a heterotrimeric complex composed of three subunits: RPA70, RPA32, and RPA14. oup.comnih.gov RPA plays indispensable roles in maintaining genomic integrity by participating in nearly all DNA metabolic pathways that involve ssDNA intermediates. nih.govresearchgate.netencyclopedia.pub Its high affinity for ssDNA allows it to stabilize these structures, prevent reannealing, and protect them from nuclease degradation. mdpi.comwikipedia.orgencyclopedia.pub Beyond its structural role, RPA also functions as a platform for recruiting numerous proteins involved in DNA metabolism and signaling. mdpi.comoup.comencyclopedia.pub
RPA's Roles in DNA Replication
During DNA replication, RPA is essential for unwinding the DNA double helix and stabilizing the resulting ssDNA templates, preventing secondary structure formation. researchgate.netmedchemexpress.cominvivochem.comwikipedia.orgencyclopedia.pubresearchgate.netelsevier.es This stabilization ensures that the DNA polymerase can efficiently access and replicate the DNA strands. wikipedia.org RPA's interaction with ssDNA and its recruitment of other proteins are crucial for the progression of the replication fork. mdpi.comencyclopedia.pub
RPA's Roles in DNA Repair Pathways
RPA is a critical player in multiple DNA repair pathways, which are essential for correcting DNA damage and preventing mutations. glpbio.comresearchgate.netmedchemexpress.cominvivochem.comarctomsci.comwikipedia.orgoup.comencyclopedia.pubnih.govresearchgate.netencyclopedia.pubelsevier.esuniprot.orgnih.gov Its involvement in these pathways is largely mediated by its ability to bind ssDNA and interact with various repair proteins. mdpi.comoup.comencyclopedia.pub
In Nucleotide Excision Repair (NER), which removes bulky DNA lesions caused by factors like UV radiation or certain chemicals, RPA binds to the damaged ssDNA, stabilizing the repair complex and facilitating the subsequent steps of the repair process. glpbio.comresearchgate.netmedchemexpress.cominvivochem.comwikipedia.orgoup.comelsevier.esuniprot.org RPA interacts with NER-specific proteins like XPA and XPG to ensure efficient repair. oup.comuniprot.orguniprot.org
RPA is also crucial for Homologous Recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs) and interstrand crosslinks. glpbio.comresearchgate.netmedchemexpress.cominvivochem.comarctomsci.comencyclopedia.pubencyclopedia.pubelsevier.esuniprot.orgnih.gov In HR, RPA binds to the ssDNA overhangs generated during DNA end resection, protecting them and preparing them for the loading of the RAD51 recombinase, which is essential for strand invasion and homology search. wikipedia.orguniprot.orgnih.gov
RPA plays a central role in the DNA Damage Response (DDR), a complex network of signaling pathways that detect DNA damage and coordinate cellular responses, including cell cycle arrest and DNA repair. researchgate.netmedchemexpress.cominvivochem.comarctomsci.comwikipedia.orgoup.comencyclopedia.pubnih.govresearchgate.netelsevier.es RPA's binding to ssDNA at damage sites serves as a signal that activates key DDR kinases, such as ATR (ATM and Rad3-related), often by recruiting ATRIP (ATR-interacting protein). mdpi.comoup.comnih.govresearchgate.netuniprot.orgnih.govuniprot.orgplos.org This activation triggers a cascade of events that halt the cell cycle and initiate repair processes. nih.govresearchgate.netplos.org
RPA's Role in DNA Damage Checkpoint Activation
RPA is intimately involved in activating DNA damage checkpoints, which are crucial for pausing the cell cycle to allow time for DNA repair before replication or cell division proceeds. researchgate.netmedchemexpress.cominvivochem.comarctomsci.comresearchgate.netelsevier.esplos.org The accumulation of RPA on ssDNA generated at stalled replication forks or DNA damage sites is a key signal for the activation of checkpoint kinases like ATR. nih.govresearchgate.netuniprot.orguniprot.orgplos.org This activation helps maintain genomic stability by preventing the replication of damaged DNA or the segregation of damaged chromosomes. researchgate.netplos.org
TDRL-551: An Inhibitor Targeting RPA-DNA Interaction
This compound is a chemical compound identified as a potent inhibitor of Replication Protein A (RPA). glpbio.commedchemexpress.cominvivochem.comarctomsci.comglpbio.com Research indicates that this compound exerts its effects by inhibiting the interaction between RPA and single-stranded DNA (ssDNA). nih.govnih.govglpbio.cominvivochem.comarctomsci.comglpbio.comelsevier.es This mechanism of action is distinct from compounds that might interact directly with DNA. nih.govnih.gov Studies have shown that this compound binds directly to the RPA protein, specifically targeting the central oligonucleotide/oligosaccharide binding (OB)-folds within the DNA binding domains A and B (DBD-A/B) of the RPA70 subunit. nih.govnih.govresearchgate.netresearchgate.net This interaction hinders RPA's ability to bind ssDNA, thereby disrupting its essential functions in DNA metabolism. nih.govnih.gov
This compound was developed through structure-activity relationship (SAR) studies based on a previously reported RPA inhibitor, TDRL-505. nih.govnih.gov this compound demonstrated enhanced in vitro activity compared to TDRL-505, showing a greater than 2-fold increase in potency in inhibiting RPA-DNA binding. nih.gov
Detailed research findings on this compound's inhibitory activity have been obtained through in vitro assays such as the Electrophoretic Mobility Shift Assay (EMSA). nih.govresearchgate.net EMSA data comparing this compound and TDRL-505 showed that this compound is more potent in inhibiting the binding of full-length human RPA to DNA. nih.govresearchgate.net The calculated IC50 value for this compound in inhibiting RPA-DNA interaction was determined to be 18 µM, while TDRL-505 had an IC50 of 38 µM. nih.govglpbio.commedchemexpress.cominvivochem.comarctomsci.comglpbio.com This indicates that this compound is approximately twice as potent as TDRL-505 in this regard. nih.gov
The inhibition of RPA-DNA interaction by this compound has implications for the various RPA-dependent DNA metabolic processes. By interfering with RPA's ability to bind ssDNA, this compound can disrupt DNA replication, repair pathways (including NER and HR), DNA damage response signaling, and DNA damage checkpoint activation. nih.govmedchemexpress.cominvivochem.comarctomsci.comglpbio.com
Cellular studies have shown that this compound exhibits single-agent anti-cancer activity in various cancer cell lines, including epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC) cells. nih.govglpbio.comresearchgate.netresearchgate.net This activity is consistent with the essential role of RPA in cell survival and proliferation. glpbio.comresearchgate.net Furthermore, this compound has been shown to synergize with platinum-based chemotherapeutic agents, such as cisplatin (B142131) and carboplatin (B1684641), and also with etoposide, in tissue culture models. nih.govnih.govglpbio.comresearchgate.netresearchgate.netelsevier.esmdpi.com This synergy is attributed to this compound's ability to impair RPA's role in DNA repair pathways that are involved in the tolerance and repair of DNA lesions induced by these chemotherapeutics. nih.govelsevier.esmdpi.com
Data from cellular viability assays demonstrate the dose-dependent inhibition of cell viability by this compound in various cancer cell lines. glpbio.com For instance, treatment of H460, SKOV-3, A2780, and OVCA-429 cells with this compound inhibited cell viability in a dose-dependent manner. glpbio.com The cellular IC50 for this compound in A2780 EOC cells was found to be 25 µM, which is also approximately twice as potent as TDRL-505 (IC50 of 55 µM) in this cellular context. nih.gov
The mechanism by which this compound induces cell death appears to be non-apoptotic, as observed in H460 NSCLC cells treated with the compound. glpbio.com
In vivo studies using NSCLC xenograft models have further demonstrated the efficacy of this compound. nih.govnih.govglpbio.comresearchgate.netresearchgate.netfrontiersin.org this compound administered as a single agent significantly inhibited tumor growth, with an effect comparable to that of carboplatin. glpbio.com The combination of this compound with carboplatin resulted in a statistically significant improvement in tumor growth inhibition compared to either treatment alone. glpbio.com
The research on this compound highlights the potential of targeting RPA-DNA interactions as a therapeutic strategy, particularly for enhancing the effectiveness of existing DNA-damaging chemotherapies in cancers like lung and ovarian cancer. nih.govnih.govglpbio.comresearchgate.netinvivochem.comarctomsci.comglpbio.comresearchgate.netfrontiersin.org
In Vitro Inhibitory Activity of this compound and TDRL-505 nih.gov
| Compound | IC50 (µM) - EMSA (RPA-DNA Binding) |
| This compound | 18 |
| TDRL-505 | 38 |
Cellular Inhibitory Activity of this compound and TDRL-505 in A2780 Cells nih.gov
| Compound | IC50 (µM) - Clonogenic Survival Assay |
| This compound | 25 |
| TDRL-505 | 55 |
Rationale for Targeting RPA-DNA Interactions in Academic Research
Targeting the interaction between RPA and DNA is considered a promising strategy in academic research for several compelling reasons. Replication Protein A is a vital heterotrimeric protein that plays indispensable roles in numerous DNA metabolic processes in eukaryotic cells. sigmaaldrich.commerckmillipore.commedchemexpress.comneobioscience.com These processes include DNA replication, various DNA repair pathways such as nucleotide excision repair (NER), homologous recombination (HR), base excision repair (BER), and mismatch repair (MMR), as well as DNA recombination, cell cycle control, and the DNA damage response (DDR). sigmaaldrich.commerckmillipore.commedchemexpress.comneobioscience.com
Given its central role in maintaining genomic stability, RPA is frequently overexpressed in a variety of cancers, including those of the lung, ovary, breast, colon, and esophagus. merckmillipore.com Elevated RPA expression has been correlated with a negative prognosis and can predict the response to chemotherapy. Cancer cells often exhibit increased levels of replication stress and thus rely heavily on RPA for survival and the repair of DNA damage. Inhibiting the interaction between RPA and DNA is hypothesized to disrupt these critical functions, potentially leading to increased genome instability and selective cell death in cancer cells. sigmaaldrich.commerckmillipore.com
Furthermore, interfering with RPA-DNA interactions can enhance the effectiveness of DNA-damaging chemotherapeutic agents like platinum drugs. sigmaaldrich.comsigmaaldrich.commerckmillipore.commedchemexpress.comneobioscience.com By inhibiting DNA repair pathways such as NER and HR, which are crucial for repairing the lesions induced by these drugs, targeting RPA can sensitize cancer cells to their cytotoxic effects. sigmaaldrich.comsigmaaldrich.commerckmillipore.commedchemexpress.comneobioscience.com This strategy can lead to a state of "RPA exhaustion," where the available RPA is insufficient to protect the extensive stretches of single-stranded DNA that accumulate, making the DNA susceptible to degradation by nucleases and ultimately resulting in DNA strand breaks and cell death. Inhibition of RPA-DNA interactions can also impact the broader DDR, potentially blocking signaling cascades initiated by the presence of single-stranded DNA.
Evolution of this compound from Predecessor Compounds
This compound was developed through a process of optimizing earlier chemical structures, specifically evolving from the predecessor compound known as TDRL-505. sigmaaldrich.commerckmillipore.com This evolutionary process involved extensive structure-activity relationship (SAR) studies on various analogs of TDRL-505. sigmaaldrich.comsigmaaldrich.commerckmillipore.com
Through these systematic SAR investigations, this compound was identified as an enhanced lead compound, demonstrating improved activity compared to its predecessor, TDRL-505. sigmaaldrich.comsigmaaldrich.commerckmillipore.com Research findings indicated that this compound exhibited greater potency in both in vitro and cellular assays. sigmaaldrich.com Specifically, this compound was found to be more effective than TDRL-505 at inhibiting the RPA-DNA interaction in vitro, as evidenced by lower half-maximal inhibitory concentration (IC50) values. sigmaaldrich.com
In vitro studies and molecular docking analyses of TDRL-505 had previously shown that it bound to the high-affinity single-stranded DNA binding domains A and B of the RPA70 subunit. This compound was subsequently identified as the most potent compound resulting from synthetic modifications made to the TDRL-505 structure.
While both TDRL-505 and this compound demonstrated promising inhibitory activity, research also highlighted certain limitations, including suboptimal solubility and cell permeability. merckmillipore.com These observations prompted further optimization efforts, leading to the design of later analogs based on the this compound scaffold with the aim of achieving improved potency, solubility, and cellular uptake for potential preclinical development. sigmaaldrich.commerckmillipore.com
Detailed research findings comparing the in vitro inhibitory activity of this compound and TDRL-505 using an EMSA-based assay demonstrated the enhanced potency of this compound. The IC50 values calculated from these studies are presented in the table below. sigmaaldrich.com
| Compound | In Vitro RPA-DNA Inhibitory Activity (IC50) |
| TDRL-505 | 38 µM sigmaaldrich.com |
| This compound | 18 µM sigmaaldrich.com |
This data indicates that this compound is approximately twice as potent as TDRL-505 in inhibiting the interaction between RPA and DNA in this in vitro system. sigmaaldrich.com
Properties
CAS No. |
1644626-43-6 |
|---|---|
Molecular Formula |
C25H23ClIN3O4 |
Molecular Weight |
591.8305 |
IUPAC Name |
5-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
InChI Key |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCC(N1N=C(C2=CC=C(I)C=C2)CC1C3=CC4=CC=C(OCC)C=C4N=C3Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDRL-551; TDRL 551; TDRL551. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tdrl 551
Established Synthetic Pathways for TDRL-551
This compound was identified through the systematic chemical modification of a previously reported RPA inhibitor, TDRL-505. nih.govnih.gov The goal was to improve upon the potency and physicochemical properties of the parent compound, leading to a derivative with enhanced biological activity. nih.gov
The synthesis of this compound is part of a broader effort to create and screen analogs of the parent compound, TDRL-505, to establish a clear structure-activity relationship. nih.gov this compound emerged from these efforts as an analog with more than double the in vitro inhibitory activity against RPA compared to its predecessor. nih.gov The general synthetic approach for this class of compounds involves a multi-step process. nih.gov
While specific reaction schemes from primary literature provide granular detail, the overarching strategy involves modifying the TDRL-505 scaffold. nih.govnih.gov This process led to the identification of this compound, which demonstrated an IC₅₀ of 18 µM for inhibiting RPA-DNA binding, a significant improvement over TDRL-505's IC₅₀ of 38 µM. nih.gov The mechanism of action for both compounds is the same, involving direct interaction with the DNA binding domains A and B of the RPA70 subunit. nih.govnih.gov
| Compound | Target | IC₅₀ (µM) | Improvement Factor |
|---|---|---|---|
| TDRL-505 | RPA-DNA Interaction | 38 | - |
| This compound | RPA-DNA Interaction | 18 | ~2.1x |
Design and Synthesis of this compound Analogs
Despite its improved potency, this compound possessed limitations such as restricted solubility and cell permeability, prompting further structure-guided drug design efforts. nih.gov The goal has been to use the this compound diaryl pyrazole (B372694) scaffold as a foundation for developing new analogs with superior potency, solubility, and cellular uptake. nih.govresearchgate.net
Researchers have employed systematic structural modifications and structure-activity relationship (SAR) exploration, guided by molecular docking studies, to optimize the this compound structure. nih.govnih.gov A key strategy has been the modification of the alkyl carboxylic acid side chain of the molecule. nih.gov
Specific synthetic approaches include the N1-acylation of the pyrazoline ring of a precursor intermediate using various alkyl acyl chlorides, followed by ester hydrolysis to yield the final acid analogs. nih.gov This has led to the identification of a new series of compounds with low micromolar RPA inhibitory activity. nih.gov For instance, a structure-based drug design strategy led to the development of inhibitors like NERx-329, which showed improved RPA inhibitory potency and cellular uptake. nih.gov This systematic approach has yielded promising compounds such as 43, 44, 45, and 46 for further development. nih.gov
| Strategy | Targeted Moiety | Resulting Compounds | Observed Improvements |
|---|---|---|---|
| N1-acylation and ester hydrolysis | Alkyl carboxylic acid side chain | Compounds 37-38 | Optimization of side chain |
| Structure-based drug design | This compound scaffold | NERx-329, NERx-2004 | Improved potency, solubility, and cellular uptake nih.gov |
| SAR Exploration | This compound scaffold | Compounds 43, 44, 45, 46 | Low micromolar RPA inhibitory activity, increased solubility, excellent cellular uptake nih.gov |
A novel and advanced strategy for leveraging the this compound scaffold is its incorporation into PROTACs. researchgate.netaacrjournals.org PROTACs are heterobifunctional molecules designed to recruit a target protein (in this case, RPA) to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govexplorationpub.com This approach is particularly suited for overexpressed proteins like RPA. aacrjournals.org Researchers have synthesized and evaluated an RPA-targeted PROTAC library by conjugating the this compound inhibitor (acting as the "warhead") to an E3-ligand via a chemical linker. researchgate.netaacrjournals.org
A significant finding from these studies is that the resulting PROTACs often showed broadly improved cellular uptake compared to the unconjugated this compound warhead. researchgate.netaacrjournals.org Furthermore, the ability of the PROTACs to engage with RPA was largely unhindered and, in many instances, improved. researchgate.net
The linker connecting the this compound warhead and the E3 ligase ligand is a critical component that influences the PROTAC's properties and efficacy. nih.govexplorationpub.com In the development of this compound-based PROTACs, linkers of variable length and composition have been explored. researchgate.netaacrjournals.org Careful consideration is given to the linker design to manage the high molecular weight of PROTACs, which can negatively impact cell permeability. aacrjournals.org
Studies have revealed that a subset of the this compound PROTAC library, characterized by flexible linkers and the use of an alkyne for attaching the E3-ligand, demonstrated potent activity. aacrjournals.org The "click chemistry" approach, using an alkyne on one component and an azide (B81097) on the other, is a valuable method for expediting the synthesis of diverse PROTAC libraries with variations in linker length and composition. nih.gov
The final component of the PROTAC is the ligand that binds to an E3 ubiquitin ligase. nih.govfrontiersin.org The synthesis of the this compound PROTAC library involved conjugating the this compound warhead to an E3-ligand. aacrjournals.org While the specific E3 ligands used in the this compound PROTAC library are part of detailed chemical disclosures, the most commonly and successfully used ligands in the broader PROTAC field target E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govfrontiersin.orgfrontiersin.org The selection of the E3 ligase and the design of its corresponding ligand are crucial for the successful induction of protein degradation. nih.gov The conjugation strategy, such as using an alkyne attachment point, is integral to the synthesis of the final heterobifunctional molecule. aacrjournals.org
Molecular Mechanisms of Tdrl 551 Interaction with Biological Targets
Inhibition of Replication Protein A (RPA) Single-Stranded DNA (ssDNA) Binding Activity
TDRL-551 functions as a potent inhibitor of Replication Protein A (RPA) clinisciences.comnih.govsmpdb.cauniroma2.it. A primary consequence of this compound interaction with RPA is the inhibition of RPA's crucial ability to bind to single-stranded DNA (ssDNA) fishersci.seclinisciences.comidrblab.netebi.ac.uk. This disruption of RPA-ssDNA binding is considered a central aspect of this compound's molecular mechanism clinisciences.comnih.govsmpdb.cauniroma2.itfishersci.se.
Direct and Reversible Interaction with RPA Subunits
Research indicates that this compound directly interacts with the RPA protein rather than binding to the DNA itself fishersci.se. This interaction is characterized as reversible idrblab.netuniprot.org. This compound engages with subunits of the RPA complex idrblab.net.
Binding to Oligonucleotide/Oligosaccharide Binding (OB)-folds of RPA70 Subunit
The inhibitory activity of this compound is mediated through its binding to the oligonucleotide/oligosaccharide binding (OB)-folds located within the 70 kDa subunit (RPA70) of the RPA complex idrblab.netidrblab.netuniprot.orgidrblab.net. Specifically, this compound targets the central OB-folds, which are critical for RPA's DNA binding function idrblab.net.
Specific Interaction with DNA Binding Domains A and B (DBD-A/B) of RPA70
Further detailed analysis has shown that this compound specifically inhibits the binding of the RPA70 subunit's DNA Binding Domains A and B (DBD-A/B) to DNA fishersci.se. These domains represent the major high-affinity DNA binding core of RPA fishersci.se. In silico docking studies have suggested that this compound interacts with DBD-B and the interdomain region between DBD-A and DBD-B fishersci.se.
Impact on RPA-DNA Complex Formation
The interaction of this compound with RPA directly impacts the formation of the RPA-DNA complex clinisciences.comnih.govsmpdb.cauniroma2.itfishersci.seidrblab.cn. Experimental techniques such as Electrophoretic Mobility Shift Assay (EMSA) have been employed to demonstrate and quantify this inhibition fishersci.se. Studies have reported IC50 values for this compound's inhibition of RPA-DNA binding, with a value of 18 µM being frequently cited clinisciences.comnih.govsmpdb.cauniroma2.it. This indicates that this compound effectively prevents the stable association of RPA with ssDNA fishersci.se.
Detailed research findings on the inhibition of RPA-DNA complex formation by this compound are illustrated by dose-response experiments. For instance, EMSA analysis comparing this compound with its predecessor TDRL-505 showed that this compound had an IC50 of 18 µM, demonstrating over a 2-fold increase in potency compared to TDRL-505's IC50 of 38 µM in inhibiting RPA-DNA binding fishersci.se.
| Compound | RPA-DNA Binding Inhibition IC50 (µM) | Assay Method |
| This compound | 18 | EMSA |
| TDRL-505 | 38 | EMSA |
This data highlights the enhanced inhibitory activity of this compound against RPA-DNA interaction.
Investigation of this compound Interaction with Human Single-Stranded DNA Binding Protein 1 (hSSB1)
Given the functional similarities and structural homology of the OB-fold binding sites between RPA and Human Single-Stranded DNA Binding Protein 1 (hSSB1, also known as NABP2 or OBFC2B), the potential for this compound to interact with hSSB1 has been investigated idrblab.netuniroma2.it.
Comparative Binding Analysis with RPA
Comparative studies have been conducted to analyze the binding of this compound to hSSB1 in relation to its binding to RPA idrblab.netuniroma2.it. Molecular docking simulations comparing the interaction of this compound with hSSB1 (using PDB: 4OWX) and the DBD-B of RPA70 (using PDB: 1FGU) have been performed idrblab.netuniroma2.itnih.govgoogle.com. These studies assigned Lead Finder (LF) Rank Scores to assess the predicted binding affinity idrblab.netuniroma2.it.
Experimental binding assays, including AlphaLISA and EMSA, have also been utilized to compare the binding of this compound and related compounds to hSSB1 idrblab.netuniroma2.itgoogle.commdpi.com. These assays often involve competing with labeled ssDNA to determine the compound's ability to disrupt the protein-ssDNA interaction idrblab.netuniroma2.itgoogle.commdpi.com. While this compound was initially developed as an RPA inhibitor, comparative analysis with proteins like E. coli SSB and POT1 suggested that compounds like TDRL-505 (the parent compound of this compound) were more specific to eukaryotic OB-fold-ssDNA interactions idrblab.netebi.ac.ukuniroma2.itncpsb.org.cnnih.gov.
Comparative docking scores for this compound binding to hSSB1 and RPA have been reported as part of these investigations idrblab.netuniroma2.it.
| Protein Target | This compound Lead Finder (LF) Rank Score |
| hSSB1 | -9.946 |
| RPA | -8.788 |
These computational results provide a comparative perspective on the predicted binding of this compound to these two important ssDNA-binding proteins. Experimental validation through techniques like AlphaLISA and EMSA further contributes to understanding the binding profiles and potential selectivity of this compound towards RPA and hSSB1 idrblab.netuniroma2.itgoogle.commdpi.com.
Interaction with Aromatic Residues within Binding Pockets
This compound is a small molecule that has been shown to interact with biological targets, specifically the ssDNA binding domains (DBDs) of Replication Protein A (RPA) subunits DBD-A and DBD-B, as well as Human Single-Stranded DNA Binding Protein 1 (hSSB1). nih.govnih.gov A significant aspect of these interactions involves the engagement of this compound with aromatic residues present within the binding pockets of these proteins.
Computational docking and molecular dynamics simulations have provided insights into the nature of these interactions. nih.govresearchgate.netresearchgate.netqut.edu.au Conserved tryptophan and phenylalanine residues within both hSSB1 and RPA play a crucial role in stabilizing the binding of this compound. nih.govqut.edu.au This stabilization is primarily mediated through π-π interactions between the aromatic rings of this compound and the aromatic side chains of these amino acid residues. nih.govqut.edu.au
In the context of hSSB1, studies predict that three of the four key aromatic residues within its binding pocket interact with this compound. nih.govresearchgate.netresearchgate.net Specifically, tyrosine residues, such as Tyr-85, have been identified as interacting with the compound in certain binding poses. nih.govqut.edu.au Other aromatic residues in hSSB1, including Tyr-74 and Phe-78, have also been implicated in interactions with similar compounds that bind to the ssDNA binding pocket. researchgate.net The presence of a third interacting aromatic residue in hSSB1 further contributes to the stability of this compound within the pocket. nih.govqut.edu.au
For RPA, interactions with aromatic residues in the DBD-B have been observed. nih.govresearchgate.netresearchgate.net Computational modeling indicates that tryptophan residues, such as Trp-361, interact with the iodobenzene (B50100) moiety of this compound, while phenylalanine residues, including Phe-386, interact with the quinoline (B57606) group of the compound. qut.edu.au These specific π-π interactions contribute to the binding affinity of this compound to RPA. qut.edu.au The interaction of this compound with the RPA DBD-A/B domains is known to inhibit RPA's DNA binding activity. nih.gov
The table below summarizes the identified aromatic residue interactions:
| Protein | Interacting Aromatic Residues Mentioned | Type of Interaction |
| hSSB1 | Tryptophan, Phenylalanine, Tyrosine (Tyr-74, Tyr-85, Phe-78) | π-π interactions |
| RPA | Tryptophan (Trp-361), Phenylalanine (Phe-386) | π-π interactions |
These detailed findings highlight the importance of aromatic interactions in the molecular recognition and binding of this compound to its biological targets, hSSB1 and RPA.
Structure Activity Relationship Sar Studies of Tdrl 551 and Its Analogs
Identification of Key Structural Moieties for RPA Inhibitory Activity
TDRL-551 was identified as an enhanced lead compound through SAR screening of analogs of TDRL-505. This process revealed that specific structural elements within the core scaffold are essential for inhibiting RPA's DNA binding activity. This compound and its predecessor, TDRL-505, exert their inhibitory effect by interacting with the RPA protein directly, rather than binding to the DNA. nih.govbioregistry.io The mechanism of action involves reversible interaction with the central oligonucleotide/oligosaccharide binding (OB) folds within the DNA binding domains A and B (DBD-A/B) of the RPA70 subunit. bioregistry.iochemrxiv.org In silico docking analyses have suggested that the interaction of this class of compounds with RPA DBD-B and the DBD A-B interdomain is a key factor in hindering RPA-ssDNA binding. nih.gov Molecular docking studies focusing on the central DBD-A and DBD-B of RPA70 (PDB code: 1FGU) revealed that the stability of the interaction is driven by hydrophobic and pi-pi interactions. bioregistry.io
Influence of Substituent Modifications on Binding Affinity
Modifications to the TDRL-505 scaffold and subsequently the this compound structure have been explored to optimize RPA inhibitory potency and physicochemical properties. Screening of TDRL-505 analogs demonstrated varying levels of activity in inhibiting RPA-DNA binding. nih.gov this compound, through these SAR studies, was found to exhibit a greater than 2-fold increase in in vitro activity compared to TDRL-505. nih.gov This improvement in potency was also observed in cellular assays. nih.gov
Electrophoretic mobility shift assays (EMSA) have been used to compare the in vitro inhibitory activity of this compound and TDRL-505. The IC₅₀ values determined from these studies indicate this compound is more potent. nih.gov
| Compound | In vitro RPA Inhibition IC₅₀ (µM) | Cellular Inhibitory Activity IC₅₀ (µM) |
| TDRL-505 | 38 nih.gov | 55 nih.gov |
| This compound | 18 nih.govmuni.czcloudfront.netnih.gov | 25 nih.gov |
Note: IC₅₀ values may vary slightly depending on the specific assay conditions and cell lines used in different studies.
Further structural modifications based on the this compound scaffold have led to the identification of novel compounds with improved properties. For instance, the addition of a propyl-morpholino group to the oxopentoic acid moiety in later analogs derived from this compound has been shown to increase solubility and cellular uptake. nih.gov
Design Principles for Enhanced Target Engagement
Structure-guided drug design efforts, exploiting the this compound scaffold, have focused on improving RPA inhibitory potency, solubility, and cellular uptake. bioregistry.ionih.gov Molecular docking studies have played a significant role in guiding the design process by providing molecular insights into the binding interactions within the RPA protein. bioregistry.iochemrxiv.orgnih.govnewsama.comresearchgate.net These studies have helped identify regions around the compound suitable for structural optimization to enhance affinity and improve physicochemical properties. bioregistry.io
Computational and Theoretical Investigations of Tdrl 551
Molecular Docking Analyses of TDRL-551 with RPA and hSSB1
Molecular docking studies have been extensively used to investigate the potential binding modes and affinities of this compound with RPA and hSSB1 nih.govmerckmillipore.commedchemexpress.com. These analyses are crucial for predicting how a small molecule like this compound might interact with the binding sites of these proteins, which are essential for DNA replication, repair, and recombination sigmaaldrich.com. Comparative docking between hSSB1 and the DBD-B from RPA70 has been a part of these investigations nih.govmerckmillipore.com. Docking analysis suggests that this compound hinders the binding of DBD A and B of RPA to ssDNA, which is thought to occur due to its interaction with DBD B and the DBD A-B interdomain medchemexpress.com.
Prediction of Binding Poses and Interactions
Molecular docking simulations have provided predictions regarding the specific binding poses of this compound within the target proteins and the key interactions involved nih.govsigmaaldrich.com. Illustrations of the top-scoring poses of this compound when docked with hSSB1 (PDB: 4OWX) and the DBD-B of RPA (PDB: 1FGU) have been presented in research nih.govsigmaaldrich.com.
In the case of hSSB1, docking predicted that three out of the four key aromatic residues in the protein would interact with this compound nih.govsigmaaldrich.com. Specifically, one predicted pose showed this compound binding to hSSB1 with Trp-361 interacting with the iodobenzene (B50100) moiety and Phe-386 interacting with the quinoline (B57606) group, consistent with previously published interactions nih.gov. Other high-scoring poses suggested that the flexible carboxyalkyl chain of this compound could be stabilized by basic residues in the region, such as Lys-343 nih.gov.
For RPA, docking studies indicated that both aromatic residues in the binding site were involved in interactions with this compound nih.govsigmaaldrich.com. The quinoline moiety of this compound and its analogs is positioned to engage in π–π stacking interactions with Phe386 in RPA.
Comparison of Binding Scores across Analogs and Proteins
Comparative docking studies have allowed for the assessment of the predicted binding affinities of this compound and related compounds to hSSB1 and RPA, typically expressed as binding scores (e.g., Lead Finder Rank Score) nih.govmerckmillipore.commedchemexpress.com. These scores provide a quantitative measure for comparing the potential interactions of different molecules with the target proteins.
In a comparative docking analysis between hSSB1 and the DBD-B from RPA70, this compound exhibited different Lead Finder (LF) Rank Scores nih.govmerckmillipore.com. This compound obtained an LF Rank Score of -9.946 when docked to hSSB1 nih.govmerckmillipore.com. In contrast, its score was -8.788 when docked to RPA nih.gov. This comparison suggests a potentially stronger predicted binding affinity for hSSB1 compared to this specific domain of RPA based on this scoring metric.
Furthermore, studies involving a series of analogs have shown variations in predicted binding affinities. For instance, a compound referred to as compound 2 demonstrated a higher LF Rank Score to hSSB1 (-11.541) than this compound, indicating a stronger predicted interaction nih.govmerckmillipore.com. Docking studies performed on a series of this compound analogs predicted a stronger affinity for compound 26 compared to other compounds in the series.
Table 1 presents a comparison of Lead Finder Rank Scores for this compound and Compound 2 when docked to hSSB1 and RPA DBD-B, based on available data.
| Compound | Target Protein | Lead Finder Rank Score | Source |
| This compound | hSSB1 | -9.946 | nih.govmerckmillipore.com |
| This compound | RPA DBD-B | -8.788 | nih.gov |
| Compound 2 | hSSB1 | -11.541 | nih.govmerckmillipore.com |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations have been employed to gain a more dynamic understanding of how this compound and related compounds interact with hSSB1 over time nih.govmedchemexpress.com. While docking provides a static snapshot of potential binding poses, MD simulations can reveal the stability of these poses, conformational changes in the protein or ligand upon binding, and the nature of the interactions in a more realistic environment.
MD simulations were used to understand the binding of compounds to hSSB1 nih.gov. These simulations indicated that three of the compounds tested bound to the ssDNA-binding site of hSSB1 nih.govsigmaaldrich.commerckmillipore.com. For this compound and a related compound, DAZLN-56, the simulations suggested that the primary binding site occupied was the interface that hSSB1 utilizes to interact with INTS3 nih.gov. Interestingly, the simulations did not show interactions involving the iodine atom in this compound or the fluorine atom in MS-ML26, despite these halogens often being introduced to molecules for their unique binding properties nih.gov.
In Silico Approaches for Combinatorial Library Design
In silico methods have been instrumental in the design and identification of novel compounds structurally related to this compound, often as part of combinatorial library design efforts merckmillipore.com. These computational approaches leverage the structural information of this compound and its interactions with target proteins to propose new chemical entities with potentially improved properties.
Based on the structural homology between the hSSB1 and RPA OB-fold binding sites, a library of similar compounds was computationally designed nih.gov. This approach aimed to identify molecules that could potentially bind to hSSB1 based on the known binding characteristics of this compound to RPA.
Combinatorial library docking, a process that involves computationally screening a library of compounds against a target protein, was utilized to design new molecules nih.gov. Based on the results of such docking studies, compounds like DAZLN-55 and DAZLN-56 were designed and subsequently synthesized nih.gov. This compound was also synthesized and used as a control molecule in these studies nih.gov.
Furthermore, in silico drug design techniques have been employed more broadly to identify compounds similar to previously discovered inhibitors, including this compound, and to explore entirely different chemical scaffolds for targeting relevant pathways nih.gov. Virtual fragment-based screening has also been used in the design of quinoline derivatives specifically targeting hSSB1 merckmillipore.com. Advances in combinatorial chemistry, often guided by in silico design, are expected to lead to the discovery of a greater number of such compounds.
Analytical and Biochemical Characterization of Tdrl 551
Methods for Assessing RPA-DNA Binding Inhibition
The inhibitory activity of TDRL-551 on RPA-DNA binding has been assessed using various biochemical techniques.
Electrophoretic Mobility Shift Assay (EMSA)
Electrophoretic Mobility Shift Assay (EMSA) is a widely used method to evaluate the ability of a protein to bind to a DNA molecule and to assess the effect of compounds on this interaction. nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net EMSA has been employed to determine the in vitro inhibitory activity of this compound on RPA-DNA binding. nih.govnih.govfrontiersin.org In this assay, purified human RPA is incubated with a labeled ssDNA probe in the presence or absence of this compound. The mixtures are then separated by native gel electrophoresis. nih.govfrontiersin.org A reduction in the intensity of the protein-DNA complex band and an increase in the free DNA band intensity with increasing compound concentration indicate inhibition of binding. nih.gov
Studies using EMSA have shown that this compound inhibits the interaction between RPA and DNA. nih.gov Quantitative analysis of EMSA data revealed an IC50 value of 18 µM for this compound's inhibition of full-length RPA binding to DNA. nih.gov This demonstrated that this compound was more potent than its predecessor compound, TDRL-505, which had an IC50 of 38 µM in the same assay. nih.gov EMSA has also been used to confirm that this compound inhibits the interaction between the RPA DBD-A/B domains and DNA, indicating its target specificity within the RPA complex. nih.govnih.gov
| Compound | EMSA IC₅₀ (µM) |
|---|---|
| This compound | 18 |
| TDRL-505 | 38 |
AlphaLISA Assay
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used for detecting and quantifying biomolecules and their interactions in a homogeneous, no-wash format. formulatrix.comrevvity.comduke.edu This assay principle can be applied to study protein-ligand binding and protein-protein interactions. revvity.com
AlphaLISA has been utilized in studies involving this compound, particularly in the context of exploring small molecules that bind to human single-stranded DNA binding protein 1 (hSSB1), a protein with structural homology to RPA. mdpi.comresearchgate.netnih.gov this compound was tested in AlphaLISA assays to assess its binding to hSSB1. mdpi.comnih.gov While this compound showed binding to hSSB1 in this assay format, it was suggested that its inhibitory activity is more specific to eukaryotic OB-fold-ssDNA interactions, which includes RPA. mdpi.comnih.gov AlphaLISA assays can provide binding affinity data (Kd) for compound-protein interactions. nih.gov
Fluorescence Polarization-Based Assays
Fluorescence polarization (FP) is a technique used to measure molecular interactions, including protein-DNA binding and the binding of small molecules to proteins or DNA. Changes in the polarization of emitted light from a fluorescently labeled molecule can indicate binding events. researchgate.net
Fluorescence displacement assays, a type of fluorescence-based assay, were employed to investigate whether this compound binds directly to DNA. nih.govnih.gov These experiments confirmed that this compound did not exhibit significant DNA binding activity, supporting the mechanism that it inhibits RPA-DNA interaction by binding to the protein rather than the DNA. nih.govnih.gov Furthermore, the predecessor compound, TDRL-505, was initially identified through a high-throughput screening (HTS) process that utilized a fluorescence polarization-based assay. frontiersin.org Fluorescence polarization can be used to measure the DNA-binding activity of proteins like RPA. researchgate.net
Techniques for Characterizing Protein-Ligand Interactions
Characterizing the interaction between a protein and a small molecule ligand is crucial for understanding the compound's mechanism of action. This compound is known to interact directly with the RPA protein. nih.govnih.govresearchgate.netiu.edu This interaction specifically involves the DBD-A and DBD-B domains of the RPA70 subunit. nih.govnih.govresearchgate.netiu.edu
Techniques such as molecular docking studies have been used in the development and optimization of RPA inhibitors, including the class of compounds from which this compound was derived. iu.edumdpi.comnih.govacs.org These computational methods provide insights into the potential binding modes and interactions between the ligand and the protein binding site. mdpi.comnih.govacs.org
Studies on Solute-Solvent Interactions and Their Effects
Solute-solvent interactions play a significant role in determining the physicochemical properties of a compound, including its solubility and permeability, which are important factors for its activity and potential therapeutic development. Computational studies, such as those employing polarisable continuum models or explicit solvent molecules, can provide valuable information regarding solute-solvent interactions and their effects on molecular properties and behavior in solution. researchgate.net
Future Directions and Open Questions in Tdrl 551 Research
Exploration of Additional Molecular Targets and Pathways
While TDRL-551 is established as an inhibitor targeting the interaction between RPA and DNA, specifically at the central oligonucleotide/oligosaccharide binding folds in DNA binding domains A and B (DBD-A/B) of the RPA70 subunit, the full spectrum of its molecular interactions and downstream effects warrants further investigation. researchgate.netnih.goviu.edunih.gov RPA's multifaceted roles in DNA replication, repair (including Nucleotide Excision Repair (NER) and Homologous Recombination (HR)), and DNA damage checkpoint activation suggest that inhibiting RPA could have broad impacts on cellular processes. researchgate.netmedchemexpress.comelsevier.esglpbio.com
Development of Novel Analytical Approaches for Studying this compound Interactions
Current research on this compound's interaction with RPA has utilized techniques such as Electrophoretic Mobility Shift Assay (EMSA) to demonstrate inhibition of RPA-DNA binding and fluorescence displacement assays to confirm binding to the protein itself rather than DNA. nih.gov Molecular docking studies have also been instrumental in predicting binding modes and guiding the design of related compounds. iu.edunih.govnih.gov
To advance the field, the development and application of novel and more sophisticated analytical approaches are crucial. These could include techniques offering higher sensitivity, better spatial and temporal resolution, or the ability to study interactions in more complex, near-native cellular environments. Potential avenues include exploring advanced biophysical methods to precisely quantify the kinetics and thermodynamics of this compound binding to RPA and its individual domains. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could provide detailed binding parameters. Furthermore, advanced microscopy techniques could be employed to visualize the localization and dynamics of this compound and its interaction with RPA within living cells. Developing methods to accurately measure intracellular concentrations and distribution of this compound would also be beneficial for understanding its cellular efficacy.
Theoretical Frameworks for Predicting this compound Derivative Behavior
Theoretical and computational approaches have already played a role in the development of this compound, particularly through molecular docking studies used in the design and optimization of analogs. iu.edunih.govmdpi.comnih.gov Structure-Activity Relationship (SAR) studies have provided a foundation for understanding how structural modifications influence the compound's potency, solubility, and cellular uptake. researchgate.netnih.govfrontiersin.orgresearchgate.net
Future research can significantly benefit from the application of more advanced theoretical frameworks and computational modeling techniques. Molecular dynamics (MD) simulations, for instance, could offer dynamic insights into the interaction between this compound or its derivatives and RPA, capturing conformational changes and transient interactions that are not visible with static docking studies. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be further developed and refined to build predictive models for the biological activity of novel this compound derivatives based on their chemical structures, accelerating the identification of promising candidates. The integration of artificial intelligence (AI) and machine learning algorithms could facilitate the de novo design of compounds with optimized properties, such as enhanced RPA inhibition specificity, improved pharmacokinetic profiles, or reduced off-target effects. Computational screening methods could also be employed to predict potential interactions with a wide range of other cellular targets.
Integration with Broader DNA Damage Response Pathway Research
This compound's mechanism of inhibiting RPA places it directly within the realm of DNA damage response (DDR), as RPA is a critical component of key repair pathways like NER and HR. researchgate.netmedchemexpress.comelsevier.esglpbio.com The observed synergy between this compound and platinum-based chemotherapeutics highlights its potential to enhance the efficacy of DNA-damaging agents by impairing repair mechanisms in cancer cells. researchgate.netelsevier.esnih.gov
Q & A
Q. What is the molecular mechanism of TDRL-551 in inhibiting RPA, and how does this relate to its anticancer activity?
this compound selectively inhibits replication protein A (RPA), a single-strand DNA-binding protein critical for DNA replication, repair (homologous recombination [HR] and nucleotide excision repair [NER]), and damage response. By disrupting RPA-DNA interactions (IC50 = 18 µM), this compound impedes RPA's ability to stabilize ssDNA during replication stress, sensitizing cancer cells to DNA-damaging agents like platinum-based chemotherapeutics. This mechanism is validated in non-small cell lung cancer (NSCLC) and ovarian cancer models .
Q. What experimental methodologies are used to validate RPA inhibition by this compound?
Key biochemical assays include:
- Gel-shift assays to quantify RPA-DNA binding inhibition (e.g., reduced band intensity in gel electrophoresis with increasing this compound concentrations) .
- Kinase reconstitution assays to assess downstream effects on ATR-mediated phosphorylation (e.g., reduced RPA32 phosphorylation at Ser33/Thr21 in Western blots) .
- Cell viability assays (e.g., IC50 determination in NSCLC and ovarian cancer cell lines) combined with platinum agents to evaluate synergy .
Q. What are the primary therapeutic targets and models used to study this compound?
this compound is primarily investigated in NSCLC and epithelial ovarian cancer (EOC). Preclinical models include:
Q. How is this compound’s biochemical potency (IC50) reconciled with its cellular efficacy?
While this compound exhibits an IC50 of 18 µM in biochemical assays, its cellular activity is enhanced through structural optimizations (e.g., derivatives with improved solubility and cellular uptake). Methodologies like cellular thermal shift assays (CETSA) and pharmacokinetic profiling are used to correlate target engagement with efficacy .
Advanced Research Questions
Q. How does this compound synergize with platinum-based chemotherapy, and what experimental designs validate this synergy?
this compound enhances platinum efficacy by blocking RPA-mediated DNA repair. Synergy is quantified using:
Q. What strategies address contradictions between biochemical and cellular data for this compound?
Discrepancies (e.g., high IC50 in vitro vs. potent in vivo activity) are resolved through:
Q. How do post-translational modifications (PTMs) of RPA influence this compound’s efficacy?
Acetylation of RPA (e.g., Ac-RPA) reduces its DNA-binding affinity, but this compound shows comparable inhibition of both acetylated (Ac-RPA) and unmodified (Um-RPA) forms in dose-response assays (Figure B in ). This suggests PTM-independent activity, validated via co-immunoprecipitation and activity-based protein profiling .
Q. What structural modifications improve this compound’s physicochemical properties and anticancer activity?
Derivatives (e.g., Compounds 43–46) with enhanced solubility and cellular uptake were designed via:
Q. How does this compound modulate ATR kinase signaling in the DNA damage response?
this compound indirectly suppresses ATR activation by preventing RPA-coated ssDNA formation, a prerequisite for ATR recruitment. This is demonstrated via:
Q. What methodologies are recommended for analyzing this compound’s impact on HR and NER pathways?
Key approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
